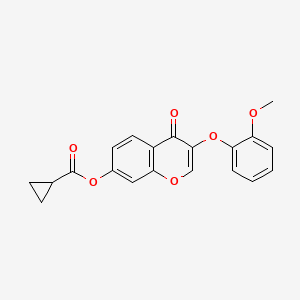
3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methocarbamol is a central nervous system (CNS) depressant with sedative and musculoskeletal relaxant properties . It is a white or slightly gray crystalline substance with a slightly bitter aromatic taste .
Molecular Structure Analysis
The molecular structure of methocarbamol has been analyzed using various spectroscopic techniques, including FT-Raman and FTIR spectroscopy .
Chemical Reactions Analysis
Methocarbamol is metabolized in the liver by demethylation and hydroxylation. Conjugation of methocarbamol also is likely .
Physical And Chemical Properties Analysis
Methocarbamol is a white powder, sparingly soluble in water and in chloroform, soluble in alcohol (only with heating), insoluble in benzene and in n-hexane .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions of Related Compounds
Research on compounds with structural similarities provides insights into the synthetic versatility of chromene derivatives. For instance, the synthesis and reactions of various chromene derivatives have been extensively studied, showcasing their utility in producing a wide range of compounds through reactions like cyclization, cyclopropanation, and condensation. These studies highlight the potential of chromene derivatives in synthesizing biologically active molecules and materials with unique properties (E. V. Pimenova et al., 2003; A. Pelter et al., 1997; Muthusamy Boominathan et al., 2011; G. Han et al., 2014) (Pimenova et al., 2003) (Pelter et al., 1997) (Boominathan et al., 2011) (Han et al., 2014).
Catalytic Applications
Catalysis plays a crucial role in the efficient synthesis of chromene derivatives. Rhodium(III)-catalyzed synthesis of 2H-chromene from N-phenoxyacetamides and cyclopropenes demonstrates the use of cyclopropenes as three-carbon units in C-H activation processes, indicating the potential for constructing complex molecules through catalytic transformations (Hang Zhang et al., 2014) (Zhang et al., 2014).
Antibacterial and Antioxidant Studies
The synthesis and evaluation of new derivatives of chromene compounds for their antibacterial and antioxidant activities illustrate the potential of these molecules in pharmaceutical applications. Compounds with cyclopropane carboxylate structures have shown promising results in in vitro studies, highlighting their potential as candidates for drug development (K. Raghavendra et al., 2016) (Raghavendra et al., 2016).
Material Science Applications
In material science, the study of cyclopropene and chromene derivatives extends to the development of high-temperature cyanate ester resins, which are of interest for their thermal stability and potential use in advanced composite materials. The modifications of these compounds can significantly influence the physical properties and performance characteristics of the resulting polymers (B. Harvey et al., 2015) (Harvey et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-23-15-4-2-3-5-16(15)26-18-11-24-17-10-13(8-9-14(17)19(18)21)25-20(22)12-6-7-12/h2-5,8-12H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFPDCVCSRPGHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

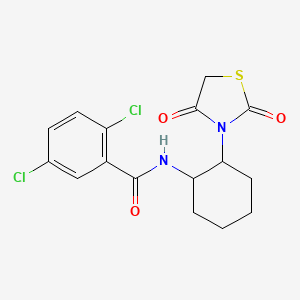

![N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2877670.png)
![N-(cyanomethyl)-2-({2-[(2,4-difluorophenyl)amino]phenyl}amino)acetamide](/img/structure/B2877672.png)
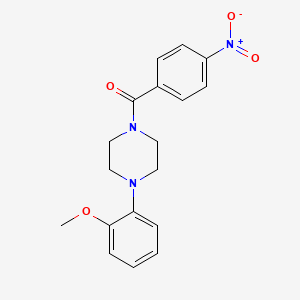
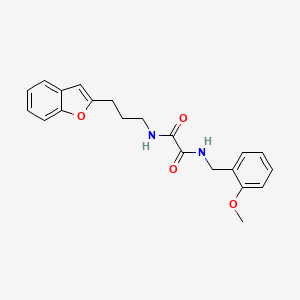
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2877678.png)

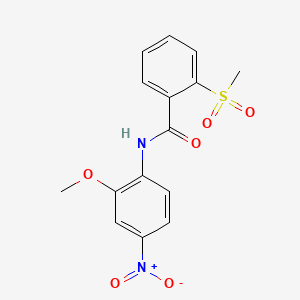
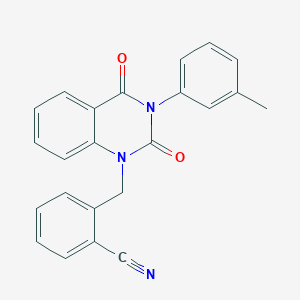
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2877685.png)
![N-(2,5-dimethoxybenzyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B2877686.png)
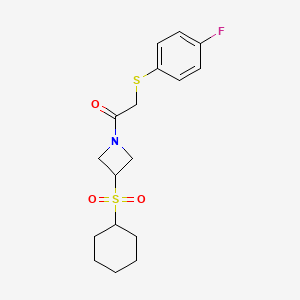
![2-chloro-N-(2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)pyridine-3-carboxamide](/img/structure/B2877688.png)